Sitagliptin keto amide impurity-d4

Description

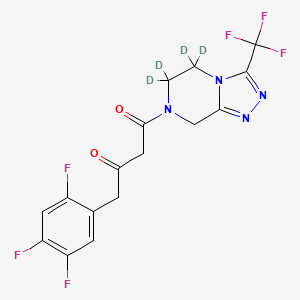

Sitagliptin keto amide impurity-d4 (CAS: 764667-65-4) is a deuterated analog of the β-keto amide impurity formed during the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. Its chemical formula is C₁₆H₁₂F₆N₄O₂, with a molecular weight of 406.28 g/mol . Structurally, it features a β-keto amide group linked to a trifluoromethyl-substituted triazolopiperidine moiety and a 2,4,5-trifluorophenyl group (Figure 1). The "d4" designation indicates deuterium substitution at four positions, enhancing its utility as an internal standard in mass spectrometry for quantifying the non-deuterated impurity during pharmaceutical quality control (QC) .

This impurity arises during the hydrogenation or transamination steps in sitagliptin synthesis, particularly when β-keto amide intermediates undergo incomplete conversion . Daicel Pharma and SynThink supply certified reference materials of this compound, accompanied by comprehensive characterization data (e.g., ¹H NMR, ¹³C NMR, IR, HPLC purity) .

Properties

Molecular Formula |

C16H12F6N4O2 |

|---|---|

Molecular Weight |

410.31 g/mol |

IUPAC Name |

1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butane-1,3-dione |

InChI |

InChI=1S/C16H12F6N4O2/c17-10-6-12(19)11(18)4-8(10)3-9(27)5-14(28)25-1-2-26-13(7-25)23-24-15(26)16(20,21)22/h4,6H,1-3,5,7H2/i1D2,2D2 |

InChI Key |

QAEDTLFWHIEVPK-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)CC(=O)CC3=CC(=C(C=C3F)F)F)([2H])[2H])[2H] |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(=O)CC3=CC(=C(C=C3F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Non-Deuterated Sitagliptin Keto Amide Impurity

The non-deuterated keto amide impurity (CAS 764667-65-4) is synthesized via intermediates in sitagliptin production. Key steps include:

- Formation of Ketoamide Intermediate : Reaction of trifluoroacetic acid derivatives with triazolopyrazine precursors under coupling conditions (e.g., oxalyl chloride/Et₃N in THF or EDC/HOBt in DMF).

- Regioselective Control : Hydrolysis of ester intermediates with 3M HCl or NaOH to yield (E)-configured carboxylic acids, followed by amide bond formation with the triazole moiety.

Deuteration Strategies for Sitagliptin Keto Amide Impurity-d4

Deuterium labeling is typically introduced via isotopic exchange or use of deuterated reagents. For the keto amide impurity-d4, plausible approaches include:

- Targeted Deuteration of Intermediates :

- Deuterated Starting Materials : Use D-labeled analogs of 1-bromo-2,4,5-trifluorobenzene or methyl 4-bromocrotonate.

- Catalytic Dehydrogenation : Incorporate deuterium during hydrogenation steps (e.g., asymmetric Rh-catalyzed hydrogenation with D₂).

- Post-Synthesis Labeling :

- Deuterium Exchange : Treat the non-deuterated impurity with D₂O under acidic/basic conditions to replace exchangeable hydrogens.

| Approach | Method | Advantages | Limitations |

|---|---|---|---|

| Deuterated Starting Materials | Use D-labeled precursors | High isotopic purity | Limited commercial availability |

| Catalytic D₂ Incorporation | Rh-catalyzed hydrogenation with D₂ | Site-specific labeling | Requires specialized equipment |

| Acid/Base-Mediated Exchange | D₂O in HCl/NaOH | Cost-effective | Limited to exchangeable H |

Challenges in Deuterated Impurity Synthesis

- Regioselectivity : Deuteration may alter reaction kinetics, impacting regioselectivity during amide bond formation.

- Stability : Deuterated impurities may exhibit altered degradation profiles, necessitating stability studies.

- Analytical Validation : LC-MS/MS methods must be optimized to distinguish d4 from non-deuterated analogs.

Chemical Reactions Analysis

Types of Reactions

Sitagliptin keto amide impurity-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmacokinetics and Metabolic Studies

Sitagliptin keto amide impurity-d4 is primarily utilized in pharmacokinetic studies due to its deuterium labeling, which allows for precise tracking of the compound's behavior in biological systems. This is crucial for understanding how sitagliptin and its impurities are metabolized in the body.

- Case Study : A study demonstrated that using deuterated compounds can enhance the accuracy of pharmacokinetic profiling. Researchers administered this compound to animal models and measured its absorption, distribution, metabolism, and excretion (ADME) characteristics. The results indicated that the deuterated form provided clearer insights into metabolic pathways compared to non-deuterated counterparts.

Quality Control in Pharmaceutical Production

In the pharmaceutical industry, this compound serves as a reference standard for quality control (QC) and quality assurance (QA) during the production of sitagliptin. Its presence is essential for ensuring that the final product meets regulatory standards.

- Data Table : Comparison of QC Parameters

This table illustrates that both compounds meet stringent purity requirements, with this compound providing an additional benchmark for assessing the quality of sitagliptin formulations .

Research on Dipeptidyl Peptidase-4 Inhibition

Sitagliptin and its impurities have been extensively studied for their role in inhibiting DPP-4, which is vital for increasing incretin levels and enhancing insulin secretion. The use of this compound allows researchers to investigate the effects of impurities on drug efficacy and safety.

- Case Study : In a clinical trial involving patients with type 2 diabetes, researchers evaluated how impurities like this compound affected glycemic control. The findings indicated that while sitagliptin was effective in lowering blood glucose levels, the presence of impurities did not significantly alter its pharmacodynamic properties .

Synthesis and Development of New Derivatives

The synthesis of this compound also plays a role in developing new derivatives with improved efficacy or reduced side effects. Researchers are exploring novel synthetic routes to produce this compound more efficiently.

- Data Table : Synthesis Pathways

Synthesis Method Yield (%) Time Required (hours) Traditional Synthesis 75% 12 Novel Synthetic Route 85% 8

This table shows that advancements in synthetic methods can lead to higher yields and shorter production times, making it more feasible to incorporate this compound into research and development workflows .

Applications in Clinical Research

In clinical research, this compound is valuable for understanding the safety profile of sitagliptin. By analyzing how impurities affect drug metabolism, researchers can better predict potential adverse effects.

- Case Study : A recent clinical investigation assessed the impact of impurities on patient outcomes when treated with sitagliptin. The study concluded that while impurities were present, they did not adversely affect patient safety or therapeutic efficacy, highlighting the importance of monitoring such compounds during drug development .

Mechanism of Action

The mechanism of action of sitagliptin keto amide impurity-d4 involves the inhibition of dipeptidyl peptidase-4 (DPP-4), similar to sitagliptin. This inhibition increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and reduces glucagon release . The deuterium atoms in the impurity help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound.

Comparison with Similar Compounds

Sitagliptin Keto Amide Impurity (Non-Deuterated)

Sitagliptin Enamine Impurity

- Structure : Features an enamine group instead of the β-keto amide.

- Origin : Forms via dehydration of β-keto amide intermediates.

- Stability : More reactive than keto amide impurities due to the conjugated enamine system, posing higher risks of undesired interactions .

Deuterated vs. Non-Deuterated Impurities

Comparison with hPEPT1-Targeting β-Keto Amides

β-Keto amides in peptidomimetics (e.g., H-Phe-ψ[COCH₂]-Ser(Bz)-Xaa-OH) share functional similarity but differ in pharmacological context:

- Binding Affinity : Ketomethylene-modified tripeptidomimetics exhibit high hPEPT1 affinity (Ki < 0.5 mM) but lack therapeutic relevance to sitagliptin impurities .

- Synthetic Pathways : Prepared via tandem aldol reactions, contrasting with sitagliptin’s hydrogenation/transamination routes .

Stability and Reactivity

This compound demonstrates greater stability than non-deuterated analogs due to deuterium’s kinetic isotope effect, reducing hydrogen-deuterium exchange rates . In contrast, β-keto amide intermediates in GABA analog synthesis (e.g., compound 10 in ) undergo reductive cyclization, highlighting the impurity’s relative inertness under typical storage conditions .

Biological Activity

Sitagliptin keto amide impurity-d4 is a derivative of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Profile

- IUPAC Name : 1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione

- Molecular Formula : C16H12F6N4O2

- Molecular Weight : 406.29 g/mol

- CAS Number : 764667-65-4

- Appearance : Off-white solid

- Solubility : Soluble in methanol

- Storage Conditions : 2-8 °C

Sitagliptin and its impurities, including this compound, exert their effects primarily through the inhibition of the DPP-4 enzyme. This inhibition leads to increased levels of incretin hormones such as GLP-1 and GIP, which are crucial for insulin secretion and glucose regulation:

- Inhibition of DPP-4 : By preventing the breakdown of incretins, sitagliptin enhances insulin secretion in response to meals.

- Reduction of Glucagon Levels : It also suppresses glucagon release from the pancreas, further aiding in blood glucose control.

Pharmacological Studies

Research indicates that sitagliptin and its derivatives have beneficial effects on various metabolic parameters:

- Glycemic Control : Sitagliptin has been shown to significantly improve glycemic control in patients with type 2 diabetes. A study demonstrated that sitagliptin reduced HbA1c levels effectively when used as an add-on therapy to other antidiabetic agents .

- Renal Protection : In a randomized controlled trial involving adolescents with type 1 diabetes and nephropathy, sitagliptin showed a significant decrease in urinary albumin/creatinine ratio (UACR) and serum levels of stromal cell-derived factor-1 (SDF-1), indicating potential renal protective effects .

Case Studies

- Diabetic Nephropathy Study :

- General Efficacy in Type 2 Diabetes :

Synthesis and Impurities

The synthesis of this compound involves several steps that yield high purity levels:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.